(S)-Amino Carnitine
Description
Contextualization within the Carnitine Family of Molecules
The carnitine family of molecules are quaternary ammonium (B1175870) compounds involved in metabolism in various organisms, including mammals, plants, and bacteria. wikipedia.orgresearchgate.net The most prominent member is L-Carnitine (also known as (R)-Carnitine), which plays a crucial role in transporting long-chain fatty acids into the mitochondria for beta-oxidation, a key process for energy production. wikipedia.orgresearchgate.netnih.govmdpi.com L-Carnitine is synthesized endogenously from the amino acids lysine (B10760008) and methionine, a process requiring several enzymatic steps and cofactors. mdpi.comoregonstate.eduscielo.br
The carnitine family includes various acylcarnitine esters, formed when carnitine accepts acyl groups from coenzyme A (CoA). nih.govwikipedia.orgnih.gov This process is facilitated by carnitine acyltransferases, such as carnitine acetyltransferase (CAT), carnitine octanoyltransferase (COT), and carnitine palmitoyltransferases (CPT) I and II, which are essential for maintaining CoA homeostasis and regulating metabolic flux. mdpi.comscbt.comcolumbia.edu
(S)-Amino Carnitine is a structural analog of carnitine, where a hydroxyl group is replaced or modified, and its study within this family helps researchers understand how structural variations impact biological function and interaction with carnitine-metabolizing enzymes.
Historical Perspective of its Discovery and Initial Research Observations
Carnitine itself was first discovered in meat extracts in 1905, with its name derived from the Latin word "carnis" (flesh). wikipedia.orgscielo.brmhmedical.comjscholaronline.org Its chemical formula and structure were subsequently identified, and its enantiomeric properties were confirmed much later. mhmedical.com Initially, L-Carnitine was sometimes referred to as Vitamin BT due to its apparent vitamin-like function in certain insects, although it is now understood that most higher organisms can synthesize it. oregonstate.eduscielo.brjscholaronline.orgphysiology.org
Research into carnitine analogs, including modified forms like this compound, likely emerged from efforts to understand the specific structural requirements for carnitine's biological activities and to develop tools for probing carnitine-dependent pathways. While specific historical details regarding the initial discovery and observations of this compound are less widely documented compared to L-Carnitine, its investigation is rooted in the broader study of carnitine metabolism and the desire to explore the biochemical consequences of structural modifications and altered stereochemistry. Early research observations would have likely focused on its synthesis, basic chemical properties, and initial assessments of its interaction with enzymes known to bind or metabolize carnitine. Some research indicates that aminocarnitine acts as an inhibitor of fatty acid oxidation by inhibiting carnitine acetyltransferase (CAT) and carnitine palmitoyltransferase (CPT). medkoo.com
Significance of Stereochemical Configuration in Biological Systems
Stereochemistry, the spatial arrangement of atoms in molecules, is fundamentally important in biological systems because biomolecules often interact with high specificity. wou.edu Enzymes, receptors, and transporter proteins typically exhibit selectivity for specific stereoisomers (enantiomers or diastereomers). wou.edu L-Carnitine, the naturally occurring form, has a specific stereochemical configuration ((R)-configuration at the β-carbon). wikipedia.orgoregonstate.eduscielo.brmhmedical.comumaryland.edumdpi.com The (S)-isomer, D-carnitine, is biologically active but can inhibit the activity of the L-form and has been associated with adverse effects in some contexts, highlighting the critical importance of stereochemistry in carnitine biology. wikipedia.orgoregonstate.edumdpi.comresearchgate.net
In the context of this compound, its (S)-configuration at a specific chiral center, along with the presence of the amino group, dictates its three-dimensional structure. This distinct spatial arrangement influences how it interacts with biological molecules, potentially leading to different binding affinities, reaction rates, or metabolic fates compared to L-Carnitine or other carnitine derivatives. Research into this compound specifically investigates how this particular stereochemistry and functional group modification impact its recognition and processing by carnitine transport proteins and acyltransferases. Studies have shown that the chiral amino group of this compound can enhance specificity in enzyme interactions and promote efficient substrate binding to carnitine acetyltransferase. scbt.com Its stereochemistry influences the orientation of acyl group transfer, potentially affecting reaction rates. scbt.com
Overview of Key Research Areas for this compound Investigation
Research into this compound primarily focuses on understanding its biochemical behavior and its utility as a tool in metabolic research. Key areas of investigation include:
Interaction with Carnitine Transport Systems: Studying how this compound is transported across cellular and mitochondrial membranes, potentially interacting with transporters like OCTN2, which is the high-affinity carnitine transporter. researchgate.netnih.govnih.gov This helps elucidate the substrate specificity of these transporters.
Enzyme Substrate or Inhibitor Activity: Investigating whether this compound acts as a substrate or inhibitor for carnitine acyltransferases (CAT, CPTs, COT) and other enzymes involved in carnitine metabolism or fatty acid oxidation. scbt.commedkoo.com This provides insights into the active sites and substrate recognition mechanisms of these enzymes. Research indicates this compound serves as a substrate for carnitine acetyltransferase. scbt.com
Development of Biochemical Probes: Utilizing this compound or its derivatives as biochemical probes to map carnitine-binding sites on proteins or to trace metabolic pathways.
Comparative Biochemical Studies: Comparing the biochemical properties and effects of this compound with L-Carnitine and other carnitine analogs to understand the impact of specific structural features and stereochemistry on biological activity.
These research areas contribute to fundamental knowledge of carnitine biology and metabolic regulation, providing a basis for understanding potential implications in various physiological and pathological conditions, although the focus remains strictly on the biochemical mechanisms.
Data Table 1: Key Properties of Carnitine and this compound (Research Context)
| Property | L-Carnitine (R-configuration) | This compound (S-configuration) | Notes |
| Biological Activity | Primarily biologically active, involved in fatty acid transport. wikipedia.orgoregonstate.eduscielo.brmhmedical.commdpi.com | Investigated for its biochemical properties and interactions; suggested as enzyme substrate/inhibitor. scbt.commedkoo.com | Stereochemistry is crucial for biological function. wikipedia.orgoregonstate.edumdpi.comresearchgate.net |
| Occurrence | Naturally occurring in animals, plants, and some bacteria. wikipedia.orgresearchgate.netscielo.brjscholaronline.org | Primarily a subject of research; synthesis is key for study. medkoo.com | L-Carnitine is synthesized endogenously in humans. oregonstate.eduscielo.brnih.gov |
| Role in Research | Widely studied for its metabolic functions and clinical relevance. researchgate.netjscholaronline.orgnih.govbevital.no | Used to probe enzyme mechanisms and metabolic pathways; investigated as enzyme modulator. scbt.commedkoo.com | Provides a basis for understanding structure-function relationships in the carnitine family. |
| Interaction with CAT | Substrate for Carnitine Acetyltransferase (CAT). oregonstate.eduwikipedia.org | Suggested as a substrate for Carnitine Acetyltransferase. scbt.com | Comparing interactions helps understand enzyme specificity. scbt.com |
| Interaction with CPT | Involved in CPT-mediated fatty acid transport. nih.govmdpi.comscbt.com | Suggested as an inhibitor of Carnitine Palmitoyltransferase. medkoo.com | Different interactions highlight the impact of structural differences. medkoo.com |
Properties
CAS No. |
125377-87-9 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Origin of Product |
United States |
Synthetic Methodologies for S Amino Carnitine and Its Stereoisomeric Analogs
Chiral Synthesis Approaches to (S)-Amino Carnitine
The preparation of enantiomerically pure this compound necessitates chiral synthetic methods that control the stereochemistry at the asymmetric center. These approaches aim to produce primarily, if not exclusively, the desired (S)-stereoisomer.
Asymmetric Synthetic Routes
Asymmetric synthesis involves reactions that create a new chiral center or control the stereochemistry of a reaction using chiral catalysts, auxiliaries, or reagents. In the context of carnitine and its analogs, asymmetric reduction of a prochiral ketone precursor is a common strategy to establish the required stereochemistry at the β-hydroxy position. For instance, the enantioselective reduction of ethyl γ-chloroacetoacetate catalyzed by chiral oxazaborolidines has been employed in the synthesis of (R)-3-hydroxy-4-chlorobutyrate, a precursor to L-carnitine ((R)-carnitine). researchgate.net This demonstrates the principle of using asymmetric catalysis to achieve high enantioselectivity in synthesizing carnitine precursors. While this specific example leads to the (R) configuration, similar asymmetric methodologies can be designed or adapted to favor the formation of the (S) stereochemistry required for this compound or its precursors. Chiral catalysts, including certain organophosphorus compounds like BINAP, have been explored in the chiral synthesis of L-carnitine precursors through reactions such as [2+2] cycloadditions. google.com These methods highlight the utility of asymmetric catalysis in constructing chiral intermediates for carnitine analogs.
Chiral Pool Strategies Utilizing Precursors
The chiral pool strategy leverages readily available enantiomerically pure natural products as starting materials, incorporating their inherent chirality into the target molecule. Amino acids and hydroxy acids are common chiral pool sources. Aspartic acid has been described as a useful chiral synthon for preparing both (R) and this compound. rsc.org This approach utilizes the existing stereochemistry of aspartic acid to guide the synthesis towards the desired enantiomer of aminocarnitine. Another relevant chiral pool precursor is (S)-3-hydroxybutyrolactone, which has been used in synthetic routes towards L-carnitine ((R)-carnitine) and related compounds. nih.gov, google.com By employing (S)-3-hydroxybutyrolactone as a starting material and carefully designing the subsequent reaction steps, it is possible to synthesize compounds with the desired (S) configuration at the corresponding stereocenter. The transformation of hydroxy-activated (S)-3-hydroxybutyrolactone by treatment with trimethylamine (B31210) in water is a reported two-step process for the preparation of L-carnitine ((R)-carnitine), illustrating how a chiral pool precursor can be converted to a carnitine stereoisomer. google.com Adapting such strategies or utilizing different chiral pool starting materials would be necessary for the specific synthesis of this compound.
Enzyme-Mediated Synthesis Techniques for Enantioselectivity
Enzyme-mediated synthesis, or biocatalysis, offers a powerful route to enantiomerically pure compounds due to the high stereo- and regioselectivity of enzymes. Enzymes involved in natural carnitine biosynthesis, such as trimethyllysine hydroxylase (TMLH) and gamma-butyrobetaine hydroxylase (BBOX), are inherently enantioselective, producing the (R)-stereoisomer of carnitine in biological systems. oregonstate.edu, wikipedia.org, nih.gov While these enzymes naturally produce L-carnitine (R), the principles of biocatalysis can be applied to the synthesis of this compound. For instance, enzymatic resolution of racemic mixtures of carnitine or its derivatives has been explored as a method to obtain enantiopure forms. researchgate.net, nih.gov, google.com Furthermore, enzymes like omega-transaminases have been successfully used in the asymmetric synthesis of chiral amines with high enantiomeric excess. researchgate.net Although not specifically demonstrated for this compound in the provided results, the application of suitable enzymes or engineered biocatalysts could enable the enantioselective synthesis of this compound or its precursors from achiral or racemic starting materials. Fermentation methods have also been mentioned in the context of preparing (R) and this compound, suggesting the involvement of microbial or enzymatic processes in their production. rsc.org
Preparation of this compound Derivatives for Mechanistic Probing
The synthesis of structurally modified analogs and isotopically labeled forms of this compound is essential for investigating its biochemical interactions, metabolic fate, and potential biological activities.
Synthesis of Structurally Modified Analogs
Structurally modified analogs of this compound can be synthesized to probe specific aspects of its interaction with biological targets or enzymes. These modifications can include alterations to the amino group, the hydroxyl group, or the carbon backbone. For example, acyl derivatives of aminocarnitine have been described, some possessing interesting pharmacological properties. rsc.org The synthesis of such derivatives allows for studying how different acyl chains affect the molecule's behavior. The transformation of (R)-aminocarnitine inner salt into β-amino-γ-butyrolactone demonstrates how the aminocarnitine structure can be chemically manipulated to yield different cyclic analogs. oregonstate.edu While the focus here is on the (R) isomer, analogous reactions can be applied to this compound to synthesize its corresponding derivatives. The preparation of fluoromethylated derivatives of carnitine biosynthesis intermediates, such as gamma-butyrobetaine and trimethyllysine, as tool compounds for mechanistic studies using techniques like 19F NMR and LC-MS, illustrates the broader strategy of synthesizing modified analogs to investigate metabolic pathways. acs.org Similar approaches can be applied to this compound to create derivatives suitable for specific mechanistic investigations.
Isotopic Labeling for Tracing Studies
Isotopic labeling involves incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N) into the molecule, allowing it to be traced and quantified in biological systems using techniques like mass spectrometry. This is particularly valuable for studying absorption, distribution, metabolism, and excretion (ADME) or for investigating reaction mechanisms. Strategies for the isotopic labeling of acylcarnitines have been developed, utilizing deuterium-labeled reagents that react with the carboxyl group. researchgate.net, acs.org, nih.gov These methods enable the sensitive detection and quantification of acylcarnitines in biological samples using liquid chromatography-mass spectrometry (LC-MS). The use of stable isotope-labeled carnitine, such as d3-carnitine, has been demonstrated for tracing its transport and metabolic reactions in tissues using techniques like MALDI-MS imaging. google.com While these examples focus on carnitine and acylcarnitines, the principles and techniques of isotopic labeling are directly applicable to this compound and its derivatives. By synthesizing this compound with incorporated stable isotopes, researchers can conduct tracing studies to understand its fate and interactions within biological systems. Methods for the synthesis of isotope-labeled L-carnitine-D3 have been reported, indicating the feasibility of introducing isotopic labels into the carnitine scaffold. researchgate.net A facile synthesis of isotope-labeled acylcarnitines with variable mass shifts has also been developed to provide internal standards for quantitative analysis. These advancements in isotopic labeling techniques are directly relevant to preparing labeled this compound derivatives for detailed mechanistic probing.
Optimization of Laboratory-Scale Synthesis for Research Applications
The optimization of laboratory-scale synthesis for this compound and its stereoisomeric analogs for research applications primarily focuses on achieving high enantiomeric purity and yield, often on a smaller scale compared to industrial production. Various synthetic strategies have been explored, including chemical synthesis with optical resolution and approaches utilizing chiral starting materials.
One approach to obtaining enantiomerically pure carnitine isomers, including this compound, involves the resolution of racemic DL-carnitine. This can be achieved through fractional crystallization of diastereomeric salts formed with optically active acids, such as tartaric, camphoric, or camphor-sulphonic acids google.com. While this method can yield enantiomerically pure products, the efficiency and yield can vary depending on the specific acid and conditions used for crystallization.
Another strategy involves the use of chiral starting materials to construct the carnitine scaffold with the desired stereochemistry. For instance, a synthesis of both (R) and (S) enantiomers of carnitine has been reported starting from (R) or (S) malic acid, incorporating a chemoselective reduction step researchgate.net. The use of enantiomerically pure precursors, such as (S)-3-activated hydroxybutyrolactone, has also been explored for the synthesis of L-carnitine, and analogous approaches could potentially be adapted for the synthesis of this compound researchgate.netresearchgate.net.
Biocatalytic methods offer an alternative for the stereoselective synthesis of chiral compounds. While much of the biocatalysis research in this area focuses on producing the biologically active L-carnitine, investigations into enzymes that exhibit (S)-selectivity could be relevant for the synthesis of this compound analogs researchgate.netmdpi.com. For example, some studies have explored the use of microorganisms or enzymes for the stereoselective reduction of ketoesters to produce chiral hydroxy esters, which could potentially serve as intermediates in the synthesis of carnitine stereoisomers researchgate.netmdpi.com.
Optimization efforts in laboratory-scale synthesis often involve fine-tuning reaction parameters such as temperature, reaction time, solvent, reagent equivalents, and purification methods to maximize yield and enantiomeric excess (ee). The determination of enantiomeric purity is crucial and can be achieved using techniques like 1H-NMR with chiral shift reagents or chiral HPLC researchgate.net.
Detailed research findings on the optimization of this compound synthesis specifically for laboratory scale and research applications are less extensively documented compared to L-carnitine synthesis for therapeutic use. However, principles from the synthesis of other chiral amino acids and related compounds are applicable mdpi.com. The challenges often lie in developing efficient routes that provide high enantioselectivity and are practical for small-scale preparation required for research studies.
Advanced Analytical Characterization and Quantification Techniques for S Amino Carnitine
Chromatographic Methods for Isolation and Purity Assessment
Chromatography is a cornerstone for the separation and purification of chemical compounds. For chiral molecules like (S)-Amino Carnitine, specialized chromatographic techniques are essential for assessing stereoisomeric purity and isolating the desired enantiomer.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers of carnitine and its derivatives. scirp.orgsarpublication.comnih.govsielc.com The separation can be achieved through two primary strategies: direct and indirect resolution.
Direct Separation: This is the most common approach and involves the use of a Chiral Stationary Phase (CSP). eijppr.comnih.gov CSPs create a chiral environment where the enantiomers of this compound form transient, diastereomeric complexes with differing stabilities, leading to different retention times. eijppr.comnih.gov The choice of CSP is critical for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely applicable for resolving a diverse range of chiral compounds. yakhak.org Other effective CSPs include macrocyclic antibiotic phases (e.g., teicoplanin-based), Pirkle-type phases, and cyclodextrin-based columns, which offer multiple interaction sites for chiral recognition. researchgate.netmdpi.com
Indirect Separation: This method involves derivatizing the analyte with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers can then be separated on a standard, achiral stationary phase, such as an ODS (Octadecylsilyl) column. nih.gov For instance, acetyl-L-carnitine has been successfully derivatized with L-alanine-β-naphthylamide, allowing for the separation of its diastereomeric products on a conventional reversed-phase column. nih.gov
The selection of the mobile phase, which typically consists of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is crucial for optimizing the separation by influencing the interactions between the analyte and the CSP. researchgate.netmdpi.com
Table 1: HPLC Chiral Stationary Phases for Separation of Carnitine Analogs
| CSP Type | Chiral Selector Example | Separation Principle |
| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Formation of inclusion complexes, hydrogen bonding, and π-π interactions. yakhak.org |
| Macrocyclic Antibiotic | Teicoplanin | Multiple interaction mechanisms including hydrogen bonding, ionic interactions, and steric hindrance. researchgate.net |
| Cyclodextrin-Based | β-cyclodextrin | Host-guest inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin. |
| Pirkle-Type | 9-amino-9-deoxy-9-epiquinine | π-π interactions, hydrogen bonding, and dipole-dipole interactions. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. However, due to the polar and non-volatile nature of amino acids and their derivatives like this compound, derivatization is a mandatory prerequisite for GC analysis. The primary goal of derivatization is to convert the polar functional groups (amine, hydroxyl, and carboxylic acid) into less polar, more volatile moieties, thereby improving chromatographic behavior.
Common derivatization strategies include:
Silylation: This process replaces active hydrogens in -OH, -NH2, and -COOH groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to form stable TBDMS derivatives that are less sensitive to moisture.
Esterification and Acylation: Carboxylic acid groups are often converted to esters (e.g., butyl esters using butanol-HCl), and amine/hydroxyl groups are acylated. nih.govresearchgate.net This two-step process significantly increases the volatility of the molecule. For carnitine, a method involving conversion to β-acetoxy-γ-butyrolactone has been developed for subsequent chiral GC analysis. researchgate.net
Once derivatized, the compound can be separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the mass-to-charge ratio and fragmentation pattern. researchgate.net
Determining the enantiomeric excess (ee) is crucial for ensuring the purity of a single-enantiomer pharmaceutical substance. Chiral chromatography, particularly HPLC with CSPs, is the benchmark method for this quantification. heraldopenaccess.us The enantiomeric excess is a measure of the purity of one enantiomer relative to the other and is calculated from the peak areas of the two enantiomers in the chromatogram.
The formula for calculating enantiomeric excess is: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| × 100
Where Area_S and Area_R are the integrated peak areas for the (S) and (R) enantiomers, respectively.
A robust method for determining ee must be validated for linearity, accuracy, precision, and limit of quantification (LOQ) to ensure reliable results. nih.govheraldopenaccess.us For example, an HPLC method for acetyl-L-carnitine was able to detect the D-enantiomer at levels below 0.05%, demonstrating the high sensitivity required for purity analysis. nih.gov
Spectroscopic Techniques for Structural and Conformational Research
Spectroscopic methods are indispensable for confirming the molecular structure and studying the conformation of this compound. Techniques like NMR and MS provide complementary information that, when combined, allows for unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals:
A singlet corresponding to the nine equivalent protons of the trimethylammonium group [-N⁺(CH₃)₃]. nih.gov
Multiplets for the methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the butyrate (B1204436) backbone. The specific chemical shifts and splitting patterns of these protons are dependent on their neighboring groups and stereochemistry.
¹³C NMR spectroscopy complements the proton data by showing distinct signals for each unique carbon atom in the molecule, including the quaternary ammonium (B1175870) carbons, the carbonyl carbon, and the carbons of the backbone. mdpi.com In some cases, chiral shift reagents can be used in NMR to directly determine the enantiomeric purity of carnitine without derivatization, by inducing separate signals for the D- and L-enantiomers in a complex. rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -N⁺(CH₃)₃ | ~3.2 | Singlet (s) |
| -CH₂-N⁺ | ~3.4 | Multiplet (m) |
| -CH(NH₂) | ~4.5 | Multiplet (m) |
| -CH₂-COO⁻ | ~2.4 | Multiplet (m) |
Note: These are approximate values and can vary based on the solvent and pH.
Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is used to determine the molecular weight and elucidate the structure of a molecule by analyzing how it fragments. wikipedia.org Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, which typically forms a protonated molecular ion [M+H]⁺. nih.govsci-hub.st
In an MS/MS experiment, this precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The fragmentation pattern of carnitine and its derivatives is well-studied. nih.govresearchgate.netnih.gov Key fragmentation pathways include:
Neutral Loss of Trimethylamine (B31210) (TMA): A characteristic fragmentation involves the loss of a neutral trimethylamine molecule ((CH₃)₃N, 59.07 Da) from the precursor ion. researchgate.netnih.gov
Formation of the m/z 85 Ion: A prominent product ion at a mass-to-charge ratio (m/z) of 85.0284 is consistently observed. researchgate.netnih.govresearchgate.net This fragment, corresponding to the C₄H₅O₂⁺ ion (crotonic acid vinyl ester cation), is considered a diagnostic marker for the carnitine backbone. researchgate.net
Formation of the m/z 60 Ion: The trimethylammonium moiety itself can be detected as a fragment ion (TMAI) at m/z 60.0808. nih.gov
Analyzing these specific fragments and neutral losses allows for the confident identification of this compound in complex mixtures. nih.govlibretexts.org
Table 3: Characteristic MS/MS Fragments for this compound ([M+H]⁺)
| Precursor Ion [M+H]⁺ | Fragment Ion | Proposed Structure / Neutral Loss | m/z |
| 161.12 | [M+H - (CH₃)₃N]⁺ | Loss of Trimethylamine | 102.05 |
| 161.12 | C₄H₅O₂⁺ | Crotonic acid vinyl ester cation | 85.03 |
| 161.12 | C₃H₈N⁺ | Trimethylammonium ion | 60.08 |
Infrared (IR) and Raman Spectroscopy in Interaction Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, offers powerful, non-invasive methods for elucidating the molecular interactions of this compound with biological macromolecules such as proteins and enzymes. These techniques probe the vibrational modes of chemical bonds, providing a "fingerprint" of the molecule's structure and its microenvironment. Changes in these vibrational frequencies, intensities, and band shapes upon interaction can reveal detailed information about binding mechanisms, conformational changes, and the specific functional groups involved.
Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, is highly sensitive to changes in polar bonds and is extensively used to study protein secondary structure and ligand binding. nih.govjournalijbcrr.com When this compound binds to a protein, changes can be observed in the protein's amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands, indicating alterations in the protein's α-helix, β-sheet, or random coil content. journalijbcrr.com Concurrently, shifts in the characteristic absorption bands of this compound's functional groups, such as the carboxylate (COO⁻), hydroxyl (-OH), and quaternary amine ((CH₃)₃N⁺-) groups, can be monitored. For instance, a study on the interaction between carnitine and phenyllactic acid using FTIR showed significant shifts in the carbonyl (C=O) stretch, indicating a direct interaction. researchgate.net Such spectral shifts provide direct evidence of binding and can elucidate the nature of the intermolecular forces, such as hydrogen bonding, involved in the complex formation. researchgate.net
Raman Spectroscopy is complementary to IR spectroscopy, being more sensitive to non-polar bonds and offering the advantage of minimal interference from water, which makes it well-suited for studying biological samples in their native aqueous environment. spectroscopyonline.com The technique can provide detailed information on the conformation of amino acid side chains and the peptide backbone. spectroscopyonline.com When studying the interaction of this compound, Raman spectroscopy can detect subtle changes in the vibrational modes of its carbon skeleton. Specific Raman bands associated with tyrosine or tryptophan residues in a protein can act as intrinsic probes; shifts in these bands upon ligand binding can indicate that these residues are at or near the binding site. spectroscopyonline.com
Surface-Enhanced Raman Spectroscopy (SERS) , a highly sensitive variation of Raman spectroscopy, can be employed for detecting molecules at very low concentrations. This technique utilizes the enhancement of the Raman signal for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). SERS has been successfully used to obtain detailed structural information and achieve low detection limits for carnitine isomers, demonstrating its potential for studying the specific interactions of this compound at interfaces or in complex biological matrices.
The table below summarizes the key vibrational modes of carnitine's functional groups that are relevant for interaction studies using IR and Raman spectroscopy.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Information Gained from Spectral Shifts |
| Carboxylate (COO⁻) | Asymmetric Stretch | ~1550-1610 | Changes in hydrogen bonding, coordination with metal ions, or electrostatic interactions at the binding site. |
| Symmetric Stretch | ~1300-1420 | Provides complementary information on the binding environment of the carboxylate group. | |
| Hydroxyl (O-H) | O-H Stretch | ~3200-3550 (broad) | Indicates involvement in hydrogen bond formation or breaking upon interaction with a receptor. |
| O-H Bend | ~1330-1440 | Sensitive to changes in the local environment and hydrogen bonding state. | |
| Quaternary Amine ((CH₃)₃N⁺-) | C-N Stretch | ~950-970 | Reflects changes in the electrostatic environment surrounding the positively charged amine group. |
| C-H Bonds | C-H Stretch | ~2800-3000 | Alterations can indicate changes in the hydrophobicity of the microenvironment upon binding. |
By analyzing these spectral changes, researchers can construct a detailed picture of how this compound docks into its binding site, the conformational rearrangements it induces in the target protein, and the specific molecular interactions that stabilize the complex. biotechniques.com
Electrochemical and Other Advanced Detection Methodologies in Research Matrices
Electrochemical methods have emerged as powerful tools for the sensitive and selective quantification of carnitine and its analogues in various research matrices. These techniques offer advantages such as rapid analysis, low cost, high sensitivity, and the potential for miniaturization into portable sensors. mdpi.com The development of electrochemical sensors for this compound is particularly valuable for enantioselective detection, which is crucial given the stereospecificity of biological systems.
One of the most promising approaches is the use of molecularly imprinted polymers (MIPs) as recognition elements in electrochemical sensors. mdpi.com MIPs are synthetic polymers with tailor-made binding sites that are complementary in shape, size, and functional group orientation to a template molecule, in this case, a specific carnitine isomer. A novel chiral MIP sensor was developed for the enantioselective detection of D-carnitine using β-cyclodextrin functionalized graphene quantum dots. mdpi.com This sensor demonstrated a high degree of selectivity for D-carnitine over L-carnitine, with a very low limit of detection. Such a strategy could be readily adapted for the specific detection of this compound by using it as the template molecule during the polymer synthesis.
Enzyme-based biosensors represent another significant advancement. These sensors utilize the high specificity of enzymes that interact with carnitine. For instance, an amperometric biosensor for L-carnitine has been developed based on the enzyme carnitine acetyltransferase (CrAT). nih.gov The enzymatic reaction produces Coenzyme A (CoA), which is then detected electrochemically. To overcome the difficulty of directly detecting CoA, a thiol/disulfide exchange reaction was employed to produce a smaller, more easily detectable molecule, cysteamine. nih.gov This principle can be applied to create sensors for this compound, provided an enzyme with appropriate specificity is identified and immobilized on an electrode surface. Amperometric biosensors have also been designed using L-amino acid oxidase and D-amino acid oxidase for the enantiopurity assessment of carnitine. researchgate.net
The performance of these advanced sensors is often enhanced by incorporating nanomaterials, such as carbon nanotubes or metal nanoparticles, into the electrode design. researchgate.netmdpi.com These materials increase the electrode's surface area and improve its catalytic activity and electron transfer kinetics, thereby enhancing the sensor's sensitivity and lowering the detection limit. nih.govfrontiersin.org
The table below presents a summary of performance characteristics for recently developed electrochemical sensors for carnitine isomers, illustrating the potential analytical figures of merit for a sensor designed for this compound.
| Sensor Type / Recognition Element | Analyte | Detection Principle | Linear Range (µM) | Limit of Detection (LOD) (µM) | Matrix Application |
| Molecularly Imprinted Polymer (MIP) on GQDs/β-CD | D-Carnitine | Differential Pulse Voltammetry (DPV) | 1.0 x 10⁻⁶ - 1.0 x 10⁻³ | 2.35 x 10⁻⁷ | Food Samples (e.g., milk powder) |
| Carnitine Acetyltransferase (CrAT) on Prussian Blue Electrode | L-Carnitine | Amperometry | 0.28 - 50 | 0.28 | Point-of-care testing (potential) |
| Carnitine Acetyltransferase on Au-Ni Nanoparticle Film | L-Carnitine | Amperometry | 1 - 400 | 0.05 | Sports Nutritional Foods |
| D-Amino Acid Oxidase / Horseradish Peroxidase on Carbon Paste | D-Carnitine | Amperometry | fmol/L - nmol/L | Not specified | Pharmaceutical Formulations |
These advanced detection methodologies provide the necessary sensitivity and selectivity for quantifying this compound in complex research matrices, facilitating further investigation into its metabolic and functional roles.
Development of Bioanalytical Assays for In Vitro Research
The development and validation of robust bioanalytical assays are fundamental for the accurate quantification of this compound in in vitro research settings, such as cell culture media, tissue homogenates, and enzyme assay buffers. These assays are essential for studying its transport, metabolism, and mechanism of action at a cellular and subcellular level. The primary methodologies employed are based on chromatographic separation coupled with mass spectrometry, which provide high selectivity and sensitivity. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of carnitine and its derivatives in biological samples. nih.govresearchgate.net The method involves chromatographic separation, typically using reversed-phase or hydrophilic interaction liquid chromatography (HILIC), followed by detection using a tandem mass spectrometer. The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. nih.gov To ensure accuracy and correct for matrix effects, a stable isotope-labeled internal standard (e.g., deuterated carnitine) is typically used. nih.gov This approach allows for the simultaneous quantification of free carnitine and various acylcarnitines, and validated methods have been established for diverse matrices including serum, urine, and tissue. nih.govnih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) with derivatization and UV or fluorescence detection is another common technique. Since carnitine lacks a strong native chromophore, a pre- or post-column derivatization step is required to attach a UV-absorbing or fluorescent tag to the molecule, thereby enhancing detection sensitivity. scirp.orgscirp.org Chiral derivatizing agents can be used to separate and quantify the different stereoisomers of carnitine, which would be essential for assays specific to this compound. scirp.org
Validation of these bioanalytical assays is performed according to stringent guidelines to ensure their reliability. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), lower limit of quantification (LLOQ), and stability. scirp.orgnih.gov
The following table summarizes the key parameters of validated bioanalytical methods for carnitine and its derivatives, which serve as a benchmark for the development of an assay for this compound.
| Method | Analyte(s) | Matrix | Linearity Range | LLOQ | Accuracy (% Bias or % Recovery) | Precision (% RSD) |
| UPLC-MS/MS | Acylcarnitines (C3, C4, C5, C6, C8, C10, C12) | Urine | 1.5 - 100 ng/mL | 1.5 - 7.5 ng/mL | -1.7% to +14.7% (Bias) | 0.89% - 9.75% |
| HPLC-UV | D-Carnitine | Levocarnitine Tablets | LOQ - 160% (of nominal) | Not specified | Within range (LOQ - 160%) | < 2.0% |
| RP-HPLC-UV | L-Carnitine | Tablets | 84.74 - 3389.50 µg/mL | 84.74 µg/mL | 100.83% - 101.54% (Recovery) | < 2.0% |
| HPLC-ESI-MS | Carnitine & Acylcarnitines | Plasma, Urine, Muscle | Varies per analyte | Not specified | 69.4% - 107.2% (Recovery) | Not specified |
| (U)HPLC-ESI-MS | Free & Total Carnitine, Acylcarnitines | Plasma, Urine, Tissue | Multiple-point calibration | Not specified | High | High |
These established methods provide a solid foundation for developing and validating a sensitive, specific, and reliable bioanalytical assay for the quantification of this compound in various in vitro research applications.
Biochemical and Molecular Mechanisms of Action of S Amino Carnitine
Interactions with Carnitine Transport Systems in Model Membranes and Cells
The transport of L-carnitine and its acyl esters across cellular and mitochondrial membranes is a critical step in energy metabolism. (S)-Amino Carnitine interacts with these transport systems, leading to modulatory effects on cellular function.
Organic Cation Transporters, particularly OCTN2 (coded by the SLC22A5 gene), are high-affinity, sodium-dependent transporters responsible for the uptake of carnitine into cells. While the primary physiological role of OCTs is the transport of carnitine and other organic cations, specific data on the direct modulation of OCT activity by this compound is not extensively detailed in the current scientific literature. However, given that OCTN2 recognizes the core structure of carnitine, it is plausible that this compound, as a carnitine analogue, may interact with this transporter. Such an interaction could potentially involve competitive inhibition of L-carnitine transport, thereby affecting intracellular carnitine homeostasis. Further research is required to fully elucidate the kinetic parameters and physiological consequences of the interaction between this compound and the various OCT isoforms.
The Carnitine/Acylcarnitine Translocase (CAT), also known as carnitine-acylcarnitine carrier (CAC), is an integral protein of the inner mitochondrial membrane. Its function is to facilitate the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix, a crucial step in the transport of long-chain fatty acids for β-oxidation. nih.govfrontiersin.org
Research has shown that this compound (referred to as L-aminocarnitine) acts as an inhibitor of CAT. nih.gov Studies on palmitoyl-carnitine-dependent respiration in skinned muscle fibers demonstrated that high concentrations of L-aminocarnitine inhibited this process, which suggests that the compound can be transported by the acyl-carnitine transporter. nih.gov However, in studies using intact fibroblast cells, the inhibitory effect of L-aminocarnitine on CAT was found to be minimal at the concentrations tested. nih.gov This suggests that while an interaction exists, its physiological significance in intact cellular systems may be context-dependent or less pronounced compared to its effects on other components of the carnitine system. nih.gov
Enzymatic Inhibition and Substrate Activity
This compound displays a dual role in its interaction with carnitine-dependent enzymes, acting as a substrate for certain transferases while potently inhibiting others.
Carnitine Acetyltransferase (CRAT) is a mitochondrial enzyme that catalyzes the reversible transfer of acetyl groups between coenzyme A (CoA) and L-carnitine. nih.gov This function is vital for buffering the acetyl-CoA pool and transporting acetyl units out of the mitochondria.
This compound has been identified as a substrate for CRAT. scbt.com The enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the amino group of this compound. The unique stereochemistry conferred by the chiral amino group is thought to enhance the specificity of the interaction and promote efficient substrate binding. scbt.com This activity highlights a direct participation of this compound in the pathways regulated by CRAT.
The carnitine palmitoyltransferase system, comprising CPT1 on the outer mitochondrial membrane and CPT2 on the inner mitochondrial membrane, is essential for the transport of long-chain fatty acids into the mitochondria for oxidation. This compound is a well-characterized inhibitor of this system, exhibiting differential sensitivity towards the two isoforms. nih.govnih.gov
Studies in human skeletal muscle have demonstrated that both CPT1 and CPT2 are inhibited by L-aminocarnitine, but with markedly different potencies. nih.gov CPT2 is significantly more sensitive to inhibition by L-aminocarnitine than CPT1. nih.gov At a concentration of 0.5 mM, L-aminocarnitine can achieve complete inhibition of CPT2 with no significant effect on CPT1 activity. nih.gov The inhibition of CPT by L-aminocarnitine is of a mixed type with respect to carnitine. nih.gov This potent and differential inhibition makes this compound a valuable tool for studying the metabolic consequences of CPT2 deficiency. nih.gov
| Enzyme | Inhibition Constant (Kd) | Inhibition Constant (Ki) - Mixed type vs. Carnitine | Notes |
|---|---|---|---|
| CPT I | 3.8 mM | 3.5 µM | Significantly lower sensitivity to inhibition. |
| CPT II | 21.3 µM | Highly sensitive to inhibition. Completely inhibited at 0.5 mM. |
The family of carnitine acyltransferases includes other enzymes such as carnitine octanoyltransferase (CROT), which is primarily located in peroxisomes and is involved in the metabolism of medium-chain fatty acids. While direct kinetic studies on the effect of this compound on CROT are limited, the mechanism of inhibition observed with CPT1 and CPT2 provides a basis for potential interactions. The replacement of the hydroxyl group in carnitine with an amino group in this compound is a key structural change that underlies its inhibitory action on CPT enzymes. It is plausible that this structural alteration could also lead to the inhibition of other carnitine acyltransferases that share similar substrate-binding domains.
Similarly, choline (B1196258) acetyltransferase (ChAT), an enzyme structurally related to CRAT, is responsible for the synthesis of the neurotransmitter acetylcholine. nih.gov Given that this compound acts as a substrate for CRAT, investigating its potential interaction with ChAT could be a subject for future research, although no direct evidence is currently available.
Competitive Binding Dynamics with Endogenous Substrates
This compound functions as an inhibitor of key enzymes involved in the fatty acid transport system, primarily through competitive binding with the endogenous substrate, L-carnitine. This mechanism involves this compound binding to the active site of carnitine acyltransferases, thereby preventing the binding and subsequent processing of L-carnitine and its acyl esters.
Research has demonstrated that this compound exhibits potent competitive inhibition against carnitine palmitoyltransferase (CPT), with distinct sensitivities towards its isoforms, CPT1 and CPT2. aacrjournals.orgnih.gov It also shows inhibitory activity against carnitine acylcarnitine translocase (CACT). aacrjournals.orgnih.gov In studies using intact fibroblast cells, this compound was concluded to be a potent inhibitor of CPT2, the isoform located on the inner mitochondrial membrane responsible for converting acylcarnitines back to acyl-CoAs for β-oxidation. aacrjournals.orgnih.gov
The inhibitory potency varies between the different carnitine acyltransferases. For instance, this compound is a relatively weak competitive inhibitor of carnitine acetyltransferase (CAT), the enzyme responsible for transferring short-chain acyl groups. nih.gov In contrast, it is a significantly more potent inhibitor of the CPT enzymes, which handle long-chain fatty acids. aacrjournals.orgnih.gov This differential inhibition highlights a degree of selectivity in its binding affinity for enzymes that process different acyl chain lengths. The competition with endogenous substrates like L-carnitine and palmitoyl-CoA is central to its mechanism of action, effectively reducing the rate of long-chain fatty acid transport into the mitochondrial matrix. nih.gov
| Enzyme | Inhibition Parameter | Reported Value | Reference |
|---|---|---|---|
| Carnitine Palmitoyltransferase 2 (CPT-2) | IC₅₀ | 805 nM | nih.gov |
| Carnitine Acetyltransferase (CAT) | Kᵢ (competitive) | 4.0 mM | nih.gov |
Stereoselective Molecular Recognition in Enzyme-Ligand Interactions
The biochemical activity of amino carnitine is characterized by a high degree of stereoselectivity, a common feature in enzyme-ligand interactions where the three-dimensional arrangement of atoms is critical for binding. The "(S)" designation in this compound refers to the specific configuration of the chiral center at the 3-position. This precise stereochemistry is crucial for its recognition and binding by the active sites of carnitine-dependent enzymes.
The chiral amino group is reported to enhance the specificity of interaction with enzymes, promoting more efficient binding compared to what a non-chiral or racemic mixture might achieve. scbt.com The unique stereochemistry of the (S)-isomer influences its orientation within the enzyme's active site, which in turn affects the transfer of acyl groups. scbt.com While direct comparative studies detailing the binding affinities of this compound versus its (R)-enantiomer are not extensively detailed in the available literature, the consistent focus on the L- or (S)-isomer in functional studies strongly implies that it is the biologically active form. aacrjournals.orgnih.gov
This principle of stereoselective inhibition is well-documented for analogs targeting the carnitine binding site. For example, studies on isosteric analogs of amino carnitine demonstrated that different stereoisomers possessed significantly different inhibitory potencies against carnitine acetyltransferase, underscoring the enzyme's ability to distinguish between enantiomers. nih.gov Research also suggests that the quaternary ammonium (B1175870) group of L-carnitine is vital for its proper orientation in the enzyme's binding site. nih.gov this compound, being a close structural analog, likely relies on its specific 3D structure to mimic the natural substrate, L-carnitine, allowing it to fit effectively into the catalytic pocket and exert its inhibitory effect.
Investigation of Cellular Uptake and Intracellular Distribution in Isolated Systems
For this compound to exert its inhibitory effects on intracellular enzymes like CPT2, it must first cross the plasma membrane to enter the cell. As a structural analog of L-carnitine, its cellular uptake is primarily mediated by the same transport systems responsible for intracellular carnitine homeostasis. The key transporter is the high-affinity, sodium-dependent carnitine transporter, OCTN2, encoded by the SLC22A5 gene. nih.govsolvobiotech.comuniprot.org This transporter is ubiquitously expressed and is crucial for the absorption and distribution of L-carnitine into tissues with high energy demands, such as skeletal and cardiac muscle. nih.govsolvobiotech.com
Studies on OCTN2, typically conducted in isolated systems like transfected human embryonic kidney (HEK293) cells or various other cell lines, have characterized the kinetics of L-carnitine transport. nih.govescholarship.orgnih.gov OCTN2 operates as a Na+/L-carnitine co-transporter, utilizing the sodium gradient to drive carnitine into the cell against its concentration gradient. uniprot.org The affinity of this transporter for L-carnitine is high, with reported Michaelis-Menten constant (Kₘ) values in the low micromolar range. nih.gov
| Transporter | Gene | Substrate | Kₘ (Affinity) | Transport Conditions | Reference |
|---|---|---|---|---|---|
| OCTN2 | SLC22A5 | L-Carnitine | ~4.34 µM | Na⁺-dependent | nih.gov |
| OCTN2 | SLC22A5 | L-Carnitine | 19.9 ± 7.79 µM | Na⁺-dependent (in OCTN2-HEK293 cells) | nih.gov |
Role of S Amino Carnitine in Cellular and Subcellular Metabolic Processes Excluding Clinical Outcomes
Modulation of Mitochondrial Metabolism in Isolated Organelles and Cell Lines
Research indicates that (S)-Amino Carnitine significantly modulates mitochondrial metabolism, primarily through its interaction with components of the carnitine shuttle system. This modulation has been observed in studies using isolated mitochondria and various cell lines.
This compound functions as an inhibitor of fatty acid oxidation (FAO) in in vitro models. Studies using isolated rat liver mitochondria have demonstrated that l-aminocarnitine potently and selectively inhibits carnitine palmitoyltransferase 2 (CPT2), an enzyme located on the inner mitochondrial membrane crucial for the transfer of fatty acyl groups from carnitine back to coenzyme A within the mitochondrial matrix for subsequent beta-oxidation. wikipedia.org The inhibitory effect on CPT2 was found to be concentration-dependent, while the activity of carnitine palmitoyltransferase 1 (CPT1), located on the mitochondrial outer membrane, was not inhibited at similar concentrations of L-aminocarnitine. wikipedia.org
Further characterization using control fibroblasts and fibroblast cell lines with different FAO defects revealed that L-AC inhibits FAO efficiently. nih.govnih.gov In control fibroblasts, L-AC treatment led to a reduction in C2-acylcarnitine and an elevation of C16-acylcarnitine levels. nih.govnih.gov In fibroblasts deficient in very long-chain acyl-CoA dehydrogenase (VLCAD), L-AC decreased the elevated C14-acylcarnitine and increased C16-acylcarnitine. nih.govnih.gov For cell lines with carnitine-acylcarnitine translocase (CACT) and CPT2 deficiencies, L-AC did not alter the already elevated C16-acylcarnitine level, suggesting that CPT1 was not inhibited. nih.govnih.gov Oxidation of pristanic acid was only partially inhibited at high L-AC concentrations, indicating minimal CACT inhibition. nih.govnih.gov These findings collectively suggest that in intact cells, L-AC primarily inhibits CPT2. nih.govnih.gov
The inhibition of CPT2 by L-aminocarnitine can lead to the rerouting of fatty acids to peroxisomes for alternative FAO, resulting in the accumulation of medium- and short-chain acylcarnitines in the extracellular media. ontosight.ai This effect has been observed in HEK-293 cells treated with L-AC and loaded with lauric acid (C12:0), where accumulation of C12-, C10-, C8-, and C6-carnitine in the media was detected. ontosight.ai
Data on the effect of L-AC on acylcarnitine profiles in different fibroblast cell lines are summarized below:
| Cell Line Type | Treatment | Observed Acylcarnitine Changes (Relative to Control) | Primary Site of L-AC Inhibition (Inferred) | Source |
| Control Fibroblasts | L-AC | Decreased C2-acylcarnitine, Elevated C16-acylcarnitine | CPT2 | nih.govnih.gov |
| VLCAD-deficient Fibroblasts | L-AC | Decreased elevated C14-acylcarnitine, Increased C16-acylcarnitine | CPT2 | nih.govnih.gov |
| CACT-deficient Fibroblasts | L-AC | No change in elevated C16-acylcarnitine | CPT2 (CPT1 not inhibited) | nih.govnih.gov |
| CPT2-deficient Fibroblasts | L-AC | No change in elevated C16-acylcarnitine | CPT2 (CPT1 not inhibited) | nih.govnih.gov |
While L-carnitine and acetyl-L-carnitine are known to participate in buffering mitochondrial acetyl-CoA levels by forming acetylcarnitine via carnitine acetyltransferase (CrAT) umaryland.edu, the direct influence of this compound (l-aminocarnitine) on acetyl-CoA flux and the acetyl-CoA/CoA ratio in cell cultures is not explicitly detailed in the provided search results. However, as an inhibitor of CPT2, which is involved in processing fatty acylcarnitines to release acyl-CoA for beta-oxidation within the mitochondrial matrix, L-AC's action would indirectly impact the metabolic flux through FAO and consequently influence the availability of acetyl-CoA derived from this pathway. wikipedia.orgnih.govnih.gov Further research specifically investigating the direct effects of L-aminocarnitine on acetyl-CoA levels and the acetyl-CoA/CoA ratio in various cell culture models would be necessary to fully understand this aspect of its metabolic modulation.
Effects on Energy Homeostasis Pathways in Cultured Cells
The primary effect of this compound on energy homeostasis pathways in cultured cells stems from its inhibition of mitochondrial fatty acid oxidation. wikipedia.orgnih.govnih.gov By blocking the transport and subsequent beta-oxidation of long-chain fatty acids, L-AC reduces a major source of ATP production in cells that rely on this pathway for energy. wikipedia.orgnih.govnih.gov This inhibition of FAO can be used to simulate a fatty acid oxidation defect in cells, providing a tool for investigating the cellular response to impaired lipid metabolism and its consequences for energy availability. nih.govnih.gov While the search results strongly imply an impact on energy homeostasis due to reduced FAO, direct measurements of ATP production or other indicators of energy status in cell cultures treated with L-aminocarnitine were not specifically detailed in the provided snippets.
Investigational Contributions to Oxidative Stress Research in Cell Models
Based on the provided search results, there is no direct information available regarding the investigational contributions of this compound (l-aminocarnitine) to oxidative stress research in cell models. While L-carnitine and acetyl-L-carnitine have been studied for their antioxidant properties in various cell systems, the effects of L-aminocarnitine on parameters of oxidative stress were not described in the retrieved literature.
Investigational Applications of S Amino Carnitine As a Biochemical Research Probe and Tool
Utilization as a Mechanistic Inhibitor in Biochemical Assays
(S)-Amino Carnitine and its derivatives have been utilized as mechanistic inhibitors in biochemical assays to study enzymes involved in carnitine metabolism, particularly the carnitine palmitoyltransferases (CPTs) and carnitine acetyltransferase (CrAT). These enzymes are crucial for the transport of fatty acids into mitochondria for oxidation. By inhibiting these enzymes, researchers can investigate their roles in metabolic pathways and assess the effects of their modulation.
For instance, studies have shown that derivatives like (S)-N-palmitoylated aminocarnitine can act as potent CPT-directed inhibitors of mitochondrial long-chain fatty acid import. researchgate.netresearchgate.net The crystal structure of rat CPT-2 in complex with a substrate analog like palmitoyl-aminocarnitine has provided structural insights into the enzyme's function and how inhibitors bind, facilitating structure-based drug discovery efforts. researchgate.netresearchgate.net
While mildronate, another compound, inhibits CrAT by binding to the carnitine binding site, demonstrating competitive inhibition, this compound and its analogs offer alternative scaffolds for probing these interactions. tandfonline.com The ability of these compounds to interfere with enzyme activity provides a valuable method for studying reaction mechanisms and identifying key binding sites.
Application in Elucidating Carnitine Pathway Dynamics
This compound serves as a probe to understand the intricate dynamics of the carnitine pathway, which is essential for fatty acid transport and energy metabolism. The carnitine shuttle system, involving CPT1, carnitine/acylcarnitine translocase (CACT), and CPT2, facilitates the movement of fatty acids into the mitochondrial matrix. wikipedia.orgnih.govmdpi.comscielo.br
By using this compound or its labeled variants, researchers can track its interaction with these transporters and enzymes, shedding light on their substrate specificity, transport kinetics, and regulatory mechanisms. Studies on carnitine transport in systems like human placental brush-border membranes have utilized kinetic analyses and inhibition studies to characterize transporters like OCTN2, which exhibits high affinity for carnitine. physiology.org While these studies primarily focus on L-carnitine, the use of analogs like this compound allows for the investigation of stereospecific interactions and the identification of key residues involved in substrate recognition within these transporters. nih.gov
Furthermore, the carnitine system's role in buffering the acyl-CoA/CoA ratio and its link to epigenetic mechanisms like histone acetylation can be explored using tools that modulate carnitine pathway activity. mdpi.comnih.gov Although direct studies using this compound for this specific application were not prominently found in the search results, the principle of using carnitine analogs to perturb pathway dynamics is applicable here.
Development of this compound Analogs for Target Identification and Validation
The structural scaffold of this compound can be modified to develop analogs with altered properties, which are useful for identifying and validating novel therapeutic targets. Chemical proteomics approaches leverage small molecules, including metabolite analogs, to investigate protein targets within biological systems. mdpi.commtoz-biolabs.com
Analogs of acylaminocarnitine, derived from the carnitine structure, have been characterized as inhibitors of the CPT system. researchgate.net For example, ST1326, an ureido-acylaminocarnitine, has been used in studies to determine the crystal structure of CPT-2 in complex with this inhibitor, providing valuable information for rational drug design. researchgate.netresearchgate.net
The development of such analogs allows researchers to probe the binding sites and mechanisms of action of enzymes and transporters in the carnitine pathway. By synthesizing a library of this compound derivatives with variations in side chains or functional groups, researchers can assess their affinity and specificity for different targets, aiding in the identification of potential drug targets for metabolic disorders. nih.govdiscoveryontarget.com
Probing Membrane Transport Mechanisms (In Vitro Systems)
This compound can be employed in in vitro systems to study the mechanisms of membrane transport, particularly those involving organic cation transporters like OCTN2, which transport carnitine. nih.govphysiology.org In vitro systems, such as isolated membrane vesicles or cells expressing specific transporters, allow for controlled experiments to characterize transport kinetics, substrate specificity, and the influence of ions like sodium. nih.govphysiology.org
The use of techniques like high-performance liquid chromatography–tandem mass spectrometry (LC-MS/MS) allows for the detection and quantification of carnitine and its derivatives in biological samples, making it possible to study their transport across membranes in various in vitro models. peerj.comdovepress.com
Studying Stereoselective Biological Recognition Processes
Chirality is a fundamental aspect of biological systems, and many biological processes exhibit stereoselectivity, meaning they can distinguish between enantiomers (stereoisomers that are mirror images of each other). semanticscholar.orgnih.gov Since carnitine exists as two enantiomers, L-carnitine (R-(-)-) and D-carnitine (S-(+)-), this compound, being an analog with a defined stereochemistry, is valuable for studying stereoselective biological recognition. wikipedia.org
Enzymes and transporters in the carnitine pathway often display stereospecificity for L-carnitine. mdpi.com By comparing the interactions of this compound with those of L-carnitine, researchers can gain insights into the structural features of the binding sites that confer this selectivity. For example, the stereospecific binding of carnitine to carnitine O-acetyltransferase involves specific hydrogen bonding interactions with residues in the binding site. mdpi.com Using the (S)-enantiomer can help elucidate which of these interactions are crucial for recognition.
Studies on microbial metabolism of carnitine have also highlighted stereospecificity in enzymes like carnitine monooxygenase. frontiersin.orgnih.gov Investigating the activity of such enzymes with both L-carnitine and this compound can reveal their substrate preferences and catalytic mechanisms.
Utility in High-Throughput Screening for Novel Metabolic Modulators
High-throughput screening (HTS) is a powerful approach for identifying compounds that modulate biological targets or pathways. This compound, as a known interacting agent with the carnitine system, can be used in HTS assays to discover novel metabolic modulators.
Assays designed to measure the activity of CPTs, CrAT, or carnitine transporters can be adapted for HTS using this compound or its derivatives as probes or reference compounds. tandfonline.comacs.org Compounds that interfere with the interaction of this compound with its target can be identified as potential inhibitors or activators.
Target-agnostic phenotypic screening approaches, which assess the effect of compounds on cellular phenotypes related to metabolism, can also benefit from the use of metabolic probes like this compound. biorxiv.orgbiorxiv.org By observing how compounds alter the metabolic profile in the presence or absence of this compound, researchers can infer their mechanisms of action and identify novel compounds that modulate carnitine-related pathways or related metabolic processes.
The ability to rapidly screen large libraries of compounds using automated systems makes HTS a valuable tool for discovering new chemical entities that can serve as research probes or leads for drug development targeting metabolic pathways. mtoz-biolabs.combiorxiv.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| L-Carnitine | 10917 |
| This compound | 98063-21-9 |
| Carnitine | 288 |
| Acetyl-L-carnitine | 1 |
Interactive Data Tables:
Based on the information found, specific quantitative data directly related to this compound's use as a research probe (e.g., IC50 values of this compound for specific enzymes or Km values for transport) was not extensively detailed in the provided snippets. However, the search results did mention IC50 values for other inhibitors of carnitine pathway enzymes, which can serve as examples of the type of data generated in such studies.
Future Directions and Emerging Research Avenues for S Amino Carnitine Studies
Exploration of Novel and Greener Synthetic Routes
The pursuit of more efficient and environmentally benign methods for synthesizing chiral molecules like (S)-Amino Carnitine is a paramount objective in modern organic chemistry. Future research will likely focus on moving beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste.
Key research avenues include:
Biocatalysis: Harnessing enzymes or engineered microorganisms for the synthesis. Biocatalytic routes offer high specificity and operate under mild, aqueous conditions, aligning with the principles of green chemistry. The identification and optimization of enzymes capable of constructing the unique γ-amino-β-hydroxy backbone of carnitine derivatives are critical. acs.org
Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry can enhance reaction efficiency, improve safety by minimizing the volume of hazardous materials at any given time, and facilitate easier scale-up for potential future applications.
Prebiotic Chemistry Inspired Pathways: Investigating synthesis pathways inspired by prebiotic chemistry, which often involve simple, abundant starting materials like formaldehyde, CO, and ammonia. nih.gov While theoretical, these studies could uncover fundamentally new and efficient ways to construct the amino acid backbone. nih.gov
A comparison of potential synthetic strategies is outlined in the table below.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Asymmetric Catalysis | High enantioselectivity, efficiency, reduced waste. | Catalyst design and cost, optimization of reaction conditions. |
| Biocatalysis | High specificity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope, downstream purification. |
| Flow Chemistry | Enhanced safety, improved efficiency, scalability, precise process control. | Initial setup cost, potential for clogging, requires specialized equipment. |
| Prebiotic Pathways | Use of simple starting materials, potential for novel reaction mechanisms. | Low yields, lack of stereocontrol, relevance to practical synthesis. |
Advanced Computational Modeling for Molecular Interactions and Dynamics
Computational modeling has become an indispensable tool for elucidating the structure-function relationships of bioactive molecules. nih.gov For this compound, advanced computational approaches can provide insights that are difficult or impossible to obtain through experimental methods alone. stmjournals.com
Future research will leverage these techniques to:
Predict Molecular Targets: Employing molecular docking and virtual screening to identify potential protein targets. By modeling the interaction of this compound with a vast library of protein structures, researchers can generate hypotheses about its mechanism of action.
Simulate Molecular Dynamics: Using molecular dynamics (MD) simulations to understand how this compound interacts with its biological partners over time. stmjournals.commdpi.com These simulations can reveal the conformational changes, binding energies, and key amino acid residues involved in the interaction, offering a dynamic picture of the molecular recognition process. stmjournals.com
Quantum Mechanics/Molecular Mechanics (QM/MM): Applying hybrid QM/MM methods to study the electronic details of interactions, such as enzymatic reactions or receptor binding, with high accuracy. stmjournals.commdpi.com This approach treats the most critical part of the system with quantum mechanics while the larger environment is handled by classical molecular mechanics, providing a balance of accuracy and computational feasibility. stmjournals.com
These computational studies are crucial for guiding further experimental work, such as site-directed mutagenesis on potential target proteins or the rational design of more potent analogs of this compound. nih.gov
Integration with Omics Technologies for Systems-Level Biochemical Understanding
To fully grasp the biochemical impact of this compound, it is essential to move beyond single-target investigations and adopt a systems-level perspective. The integration of "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to achieve this.
Metabolomics: This involves the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. spandidos-publications.com By treating cell lines or model organisms with this compound and analyzing the subsequent changes in the metabolome, researchers can identify perturbed biochemical pathways. thno.orgnih.gov For example, targeted metabolomics can quantify alterations in the profiles of other amino acids and acylcarnitines, providing clues about the compound's influence on fatty acid and amino acid metabolism. scienceopen.comnih.govresearchgate.net
Proteomics: This is the large-scale analysis of proteins. Using proteomics, scientists can identify changes in protein expression or post-translational modifications in response to this compound treatment. This can help uncover the molecular machinery (enzymes, transporters, signaling proteins) that is regulated by the compound, thus revealing its mechanism of action.
The combination of these omics approaches can generate comprehensive datasets that map the systemic effects of this compound, leading to a more holistic understanding of its biological role. researchgate.net
| Omics Technology | Information Gained | Potential Application for this compound |
| Metabolomics | Changes in endogenous small molecule profiles (e.g., amino acids, lipids, acylcarnitines). spandidos-publications.com | Identify metabolic pathways affected by this compound (e.g., fatty acid oxidation, glucose metabolism). thno.orgnih.gov |
| Proteomics | Changes in protein expression levels and post-translational modifications. | Discover protein targets, transporters, and signaling cascades regulated by this compound. |
Discovery of Unforeseen Biochemical Roles and Molecular Targets
While this compound is known for its hypoglycemic and antiketogenic properties, its full spectrum of biological activity may be much broader. scbt.com A key future direction is the systematic search for novel biochemical functions and molecular targets. The established role of L-carnitine and its derivatives in transporting fatty acids for mitochondrial β-oxidation provides a foundation, but research must also explore functions beyond this central metabolic pathway. oregonstate.edunih.govresearchgate.net
Potential areas for discovery include:
Cell Signaling: Investigating whether this compound can act as a signaling molecule, similar to other amino acid derivatives, to modulate pathways involved in inflammation, oxidative stress, or gene expression. nih.gov
Transporter Interactions: Identifying and characterizing specific cellular transporters responsible for the uptake and efflux of this compound. A novel carnitine transporter (CT2) has been identified in human testis, suggesting that other specific transporters may exist that could be targets for this compound. nih.gov
Neurological Functions: Exploring potential roles in the central nervous system. Other carnitine derivatives, like Acetyl-L-carnitine, have demonstrated neurological effects, and it is plausible that this compound could also modulate neuronal function. nih.gov
Unbiased screening approaches, such as phenotypic screens on diverse cell lines or chemical proteomics to identify binding partners, will be instrumental in uncovering these unforeseen roles.
Development of Ultra-Sensitive Analytical Tools for Trace Analysis in Complex Biological Matrices
Accurate quantification of this compound and its metabolites in complex biological samples like plasma, urine, and tissue is fundamental to understanding its pharmacokinetics and pharmacodynamics. nih.govnih.gov Due to the polar and ionic nature of carnitine-related compounds, their analysis presents a significant challenge. nih.gov
Future research in analytical chemistry will focus on:
Advanced Mass Spectrometry: Developing highly sensitive and selective methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). scienceopen.comnih.gov Techniques like hydrophilic interaction liquid chromatography (HILIC) are particularly suited for retaining and separating polar analytes like this compound. nih.govresearchgate.net
Novel Derivatization Strategies: Creating new derivatization reagents that enhance the chromatographic properties and ionization efficiency of this compound, thereby lowering the limits of detection and quantification. kosfaj.orgresearchgate.net
High-Throughput Methods: Designing rapid and robust analytical methods capable of processing large numbers of samples, which is essential for large-scale metabolomics studies and clinical research. sarpublication.com
The development of these ultra-sensitive tools will enable researchers to accurately measure minute concentrations of this compound, providing critical data for metabolic studies and the exploration of its biochemical functions. researchgate.net
Q & A
Q. What are the primary biosynthetic pathways and regulatory mechanisms for (S)-Amino Carnitine in mammalian systems?
this compound biosynthesis originates from lysine and methionine via a multi-step pathway involving ε-N-trimethyllysine hydroxylase (BBOX1) and γ-butyrobetaine dioxygenase. Key regulatory factors include substrate availability (e.g., methionine restriction reduces synthesis) and transcriptional control of enzymes like BBOX1, which is epigenetically modulated by histone acetylation states in hepatic tissues .
Q. What methodological approaches are considered gold standards for quantifying this compound and its isomers in biological matrices?
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard due to its ability to resolve constitutional isomers and diastereomers. Derivatization with methyl chloroformate is critical for removing interfering amino acids in urine samples, enhancing sensitivity .
Q. How does the SLC22A5 transporter influence tissue-specific distribution of this compound?
SLC22A5 (OCTN2), a high-affinity carnitine transporter, mediates uptake in lens epithelial cells, cardiomyocytes, and renal tubules. Functional assays in fibroblasts (e.g., carnitine transport rates) confirm transporter activity, with missense mutations reducing binding affinity by up to 90% in primary deficiency models .
Q. What role does this compound play in mitigating oxidative stress in metabolic disorders?
this compound enhances fatty acid β-oxidation, reducing lipid peroxidation byproducts (e.g., malondialdehyde) in Type 2 Diabetes Mellitus (T2DM). Its anti-oxidative role is dose-dependent, with 2–4 g/day supplementation showing significant reductions in serum 8-isoprostane levels in clinical trials .
Advanced Research Questions
Q. How do conflicting reports on mitochondrial transport efficiency of this compound versus its enantiomers inform experimental design in substrate specificity studies?
Discrepancies arise from stereospecific binding to SLC22A5. Competitive inhibition assays using butyrobetaine (Ki = 50 µM) reveal 30% reduced uptake of this compound in canine lens epithelial cells. Experimental designs should incorporate isotopic tracers (e.g., deuterated carnitine) and CRISPR-edited SLC22A5 knockout models to isolate enantiomer-specific flux .
Q. What experimental strategies resolve contradictions between in vitro binding affinity data and in vivo metabolic flux analyses for this compound?
Integrate pathway analysis (e.g., Reporter Metabolite analysis) with stable isotope-resolved metabolomics. For example, BCAT1 upregulation in hepatocellular carcinoma (HCC) explains carnitine downregulation despite unchanged transporter expression, highlighting the need to contextualize in vitro binding data with tissue-specific enzyme activity .
Q. How do genetic variations in SLC22A5 impact the therapeutic efficacy of this compound in primary deficiency disorders?
Missense mutations (e.g., p.Leu352Arg) reduce transporter activity by 70–90% in CHO cell models. Functional rescue experiments using pharmacochaperones (e.g., 4-phenylbutyrate) improve folding and membrane localization, suggesting genotype-specific adjuvant therapies in clinical trials .
Q. What mechanisms underlie the age-dependent accumulation of acetylated this compound in non-human primates?
In marmosets, aging correlates with 2.5-fold higher acetylcarnitine levels, linked to declining mitochondrial acetyl-CoA buffering capacity. Comparative studies using ¹³C-glucose tracers and liver proteomics can disentangle species-specific metabolic adaptations from conserved aging pathways .
Q. How does this compound interact with branched-chain amino acid (BCAA) metabolism in energy-stressed environments?
In endurance athletes, this compound spares BCAAs by shifting energy production to fatty acids. Isotope-labeled leucine/isotope ratio mass spectrometry (IRMS) quantifies BCAA oxidation rates, while muscle biopsies post-exercise validate carnitine-induced metabolic shifts .
Q. What epigenetic modifiers regulate tissue-specific expression of this compound biosynthesis enzymes?
Hepatic BBOX1 expression is modulated by HDAC3-mediated deacetylation at promoter regions. Chromatin immunoprecipitation sequencing (ChIP-seq) in murine models identifies H3K27ac as a key histone mark, with CRISPR-dCas9 activation increasing carnitine output by 40% in hepatocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
